molecular formula C₁₃H₁₂O₃ B1154874 3-(4-(Hydroxymethyl)phenoxy)phenol

3-(4-(Hydroxymethyl)phenoxy)phenol

Cat. No.: B1154874
M. Wt: 216.23
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Hydroxymethyl)phenoxy)phenol (CAS: 63987-19-9, molecular formula: C₁₃H₁₂O₃) is a biphenolic compound featuring a hydroxymethyl (-CH₂OH) group at the para position of one phenyl ring and a hydroxyl (-OH) group at the meta position of the adjacent phenyl ring (Figure 1). Its molecular weight is 216.23 g/mol, with a calculated XLogP3 value of 2.1, indicating moderate lipophilicity . The compound’s structure enables hydrogen bonding via its two hydroxyl groups and hydroxymethyl moiety, influencing its solubility and reactivity.

Properties

Molecular Formula

C₁₃H₁₂O₃

Molecular Weight

216.23

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The following compounds share structural similarities with 3-(4-(Hydroxymethyl)phenoxy)phenol, differing in substituents, backbone modifications, or functional groups:

Compound Key Structural Features Molecular Formula Molecular Weight (g/mol)
This compound Biphenolic core, hydroxymethyl (-CH₂OH) at para position, hydroxyl (-OH) at meta position C₁₃H₁₂O₃ 216.23
3-{2-Chloro-4-[(1-trityl-1H-imidazol-2-yl)hydroxymethyl]phenoxy}propanol (9b) Chloro-substituted phenyl, imidazole ring, hydroxymethyl, and trityl-protected propanol chain C₃₆H₃₃ClN₂O₃ 589.11
4-Hydroxy-3-(4-hydroxybenzyl)benzyl methyl ether Two phenolic rings, ether linkage, methyl group C₁₅H₁₆O₃ 244.29
(E)-2-(Hydroxymethyl)-3-(2-Hydroxypent-3-enyl)phenol Hydroxymethyl group, pentenyl chain with hydroxyl, E-configuration double bond C₁₂H₁₆O₃ 208.25
3-Hydroxy-4-(4-(2-hydroxyethyl)phenoxy)benzaldehyde Aldehyde group, hydroxyethyl substituent, phenolic ether linkage C₁₅H₁₄O₄ 258.27
4-(3-Hydroxy-3-methylbutyl)phenol Branched hydroxybutyl chain, single phenolic hydroxyl C₁₁H₁₆O₂ 180.24

Key Observations :

  • Substituent Diversity : The target compound lacks halogen or heterocyclic groups (e.g., imidazole in 9b ), which are present in analogs and enhance protein binding or metabolic stability.
  • Backbone Modifications: Compounds like 3-hydroxy-4-(4-(2-hydroxyethyl)phenoxy)benzaldehyde introduce aldehyde groups, increasing electrophilicity compared to the hydroxymethyl group in the target.

Physicochemical Properties

Property This compound 9b 4-Hydroxy-3-(4-hydroxybenzyl)benzyl methyl ether (E)-2-(Hydroxymethyl)-3-(2-Hydroxypent-3-enyl)phenol
Melting Point (°C) Not reported 155.9–157.5 Not reported Not reported
Hydrogen Bond Donors 2 3 2 3
Hydrogen Bond Acceptors 3 5 3 3
XLogP3 2.1 ~5.0* ~2.5* ~1.8*

*Estimated based on structural analogs.

Key Observations :

  • Lipophilicity : The chloro and imidazole substituents in 9b significantly increase lipophilicity (XLogP3 ~5.0), favoring membrane permeability but reducing aqueous solubility.
  • Hydrogen Bonding : The target compound’s two hydroxyl groups enhance solubility in polar solvents compared to ether-containing analogs like 4-Hydroxy-3-(4-hydroxybenzyl)benzyl methyl ether .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-(Hydroxymethyl)phenoxy)phenol, and how can purity be optimized?

  • Methodology : A two-step synthesis is common:

Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBS) chloride to protect reactive hydroxyl groups, minimizing side reactions.

Condensation reaction : React 4-(hydroxymethyl)phenol with 3-hydroxyphenol derivatives under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) in anhydrous THF at 0–5°C.

  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Confirm purity via HPLC (≥98%) using a C18 column and UV detection at 254 nm .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to identify phenolic protons (δ 8.5–9.5 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm).
  • FT-IR : Detect O-H stretching (3200–3600 cm⁻¹) and ether linkages (C-O-C, 1200–1250 cm⁻¹).
    • Quantitative analysis :
  • HPLC : Use a reverse-phase system with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to assess purity .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves (EN374-certified), safety goggles, and a P95 respirator to prevent inhalation of aerosols .
  • Ventilation : Use fume hoods during synthesis to limit vapor exposure.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Monitor for decomposition products (e.g., quinones) via periodic TGA analysis .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitutions?

  • Mechanistic insight :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxymethyl group, favoring C-3 substitution.
  • Catalysts : Use K₂CO₃ in DMF at 80°C to direct electrophilic aromatic substitution at the para position relative to the ether linkage.
    • Case study : Substitution with benzyl bromide yielded 85% para-substituted product under optimized conditions .

Q. What computational methods validate the electronic structure of this compound?

  • DFT studies :

  • Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (≈4.2 eV), indicating moderate reactivity.
  • Simulate IR spectra and compare with experimental data to confirm hydrogen-bonding networks .
    • Molecular docking : Predict interactions with cytochrome P450 enzymes (binding energy ≤ -8.5 kcal/mol), suggesting metabolic stability .

Q. How can thermal degradation pathways of this compound be monitored?

  • TGA-DSC : Under N₂ atmosphere, decomposition begins at 180°C, releasing CO and phenolic byproducts.
  • GC-MS : Identify volatile degradation products (e.g., 4-vinylphenol) using a DB-5MS column and EI ionization .

Q. What strategies improve the aqueous solubility of this compound for in vitro assays?

  • Co-solvents : Use 10% DMSO in PBS (pH 7.4) for initial dissolution, followed by dilution to ≤1% DMSO.
  • Cyclodextrin complexes : β-cyclodextrin (1:2 molar ratio) increases solubility 12-fold via host-guest interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.